Cas no 82392-97-0 ((2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phenyl-ethyl]carbam oyl]propanoic acid)

(2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phenyl-ethyl]carbam oyl]propanoic acid structure
82392-97-0 structure
Nome del prodotto:(2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phenyl-ethyl]carbam oyl]propanoic acid
Numero CAS:82392-97-0
MF:C29H36N6O6S
MW:596.697745323181
CID:987747
PubChem ID:133898

(2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phenyl-ethyl]carbam oyl]propanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phe
    • (2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phenyl-ethyl]carbam oyl]propanoic acid
    • 4-[(1-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-1-oxo-3-phenylpropan-2-yl)imino]homoserine
    • Tetragastrin, isoaspartic acid(3)-
    • L-Tryptophyl-L-methionyl-L-beta-aspartyl-L-phenylalaninamide
    • 82392-97-0
    • L-Phenylalaninamide, L-tryptophyl-L-methionyl-L-beta-aspartyl-
    • (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
    • (2S)-2-amino-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
    • 3-Iso-asp-tetragastrin
    • DTXSID301002652
    • Inchi: InChI=1S/C29H36N6O6S/c1-42-12-11-23(34-26(37)20(30)14-18-16-32-22-10-6-5-9-19(18)22)27(38)35-28(39)24(13-17-7-3-2-4-8-17)33-25(36)15-21(31)29(40)41/h2-10,16,20-21,23-24,32H,11-15,30-31H2,1H3,(H,33,36)(H,34,37)(H,40,41)(H,35,38,39)/t20-,21-,23-,24-/m0/s1
    • Chiave InChI: CIPNOQWGJZANPC-WMIMKTLMSA-N
    • Sorrisi: CSCCC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Proprietà calcolate

  • Massa esatta: 596.241704
  • Massa monoisotopica: 596.241704
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 15
  • Complessità: 948
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 235
  • XLogP3: _2.2

Proprietà sperimentali

  • Densità: 1.348
  • Punto di ebollizione: 999.2°C at 760 mmHg
  • Punto di infiammabilità: 558.1°C
  • Indice di rifrazione: 1.643

(2S)-2-amino-3-[[(1S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propa noyl]amino]-4-methylsulfanyl-butanoyl]carbamoyl]-2-phenyl-ethyl]carbam oyl]propanoic acid Letteratura correlata

Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd